molecular formula C9H11NO3 B1586666 (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid CAS No. 785772-28-3

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid

Cat. No. B1586666
M. Wt: 181.19 g/mol
InChI Key: BMUFWTKVAWBABX-ZETCQYMHSA-N
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Description

“(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid” is a phenyl propionic acid derivative . It was found to be one of the constituents of Justicia pectoralis Jacq. extract .


Synthesis Analysis

A scalable and green one-minute synthesis of substituted phenols was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions .


Molecular Structure Analysis

The molecular formula of “(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid” is C9H11NO3 . The InChI code is 1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m0./s1 .


Chemical Reactions Analysis

The continuous synthesis of (S)-2-hydroxyphenyl propanone (2-HPP) from inexpensive benzaldehyde and acetaldehyde in a methyl tert-butyl ether based organic reaction environment has been established . This reaction setup yielded 190 mM (S)-HPP with an ee > 98% over 8 hours .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid” is 217.65 . It is a solid at room temperature .

Scientific Research Applications

  • Environmental Science and Pollution Research

    • Application : This study introduces a cost-effective approach to fabricating a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying .
    • Methods : Characterization techniques were employed to evaluate the microstructure and adsorption mechanism, confirming the ability of the adsorbent’s carboxyl and hydroxyl groups to eliminate various heavy metal ions in water simultaneously .
    • Results : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It was also influential in single and natural systems, exhibiting competitive behavior and efficient removal of Cu 2+ .
  • Surface Coating Applications

    • Application : Novel and exciting designs of alkyd/graphene nanocomposites have provided eco-friendly thermal stability and protective coating surfaces .
    • Methods : Vegetable oils are used to prepare polymeric alkyd surfaces .
    • Results : These alkyd composites have high hydrophobicity, corrosion resistance, and durability .

Future Directions

Hydroxyphenyl propionic acids (HPP) have shown great potential in inhibiting lipid accumulation . They have been found to decrease body weight and liver index, ameliorate dyslipidemia, and alleviate hepatic steatosis . This suggests that they could be used in the treatment of non-alcoholic fatty liver disease (NAFLD) and other conditions related to lipid metabolism .

properties

IUPAC Name

(3S)-3-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUFWTKVAWBABX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363320
Record name (3S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid

CAS RN

785772-28-3
Record name (3S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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